molecular formula C11H12N4O2S B11773661 N-(6-Acetylamino-2-amino-benzothiazol-5-yl)-acetamide

N-(6-Acetylamino-2-amino-benzothiazol-5-yl)-acetamide

Cat. No.: B11773661
M. Wt: 264.31 g/mol
InChI Key: ZMLAHHFSYPCMNW-UHFFFAOYSA-N
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Description

N,N’-(2-Aminobenzo[d]thiazole-5,6-diyl)diacetamide is a compound with a molecular formula of C11H12N4O2S and a molecular weight of 264.30 g/mol . This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-Aminobenzo[d]thiazole-5,6-diyl)diacetamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and a catalyst, such as pyridine or triethylamine . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of N,N’-(2-Aminobenzo[d]thiazole-5,6-diyl)diacetamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-(2-Aminobenzo[d]thiazole-5,6-diyl)diacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogenated compounds, amines

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of N,N’-(2-Aminobenzo[d]thiazole-5,6-diyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, its interaction with bacterial cell membranes can disrupt their integrity, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-(2-Aminobenzo[d]thiazole-5,6-diyl)diacetamide include:

Uniqueness

N,N’-(2-Aminobenzo[d]thiazole-5,6-diyl)diacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

N-(6-acetamido-2-amino-1,3-benzothiazol-5-yl)acetamide

InChI

InChI=1S/C11H12N4O2S/c1-5(16)13-7-3-9-10(18-11(12)15-9)4-8(7)14-6(2)17/h3-4H,1-2H3,(H2,12,15)(H,13,16)(H,14,17)

InChI Key

ZMLAHHFSYPCMNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)N=C(S2)N)NC(=O)C

Origin of Product

United States

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